3-Oxabicyclo[3.2.1]octan-6-ol
Description
Properties
IUPAC Name |
3-oxabicyclo[3.2.1]octan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7-2-5-1-6(7)4-9-3-5/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXJVKAHPGPGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1COC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Scope
A highly efficient tandem strategy for synthesizing 8-oxabicyclo[3.2.1]octan-6-ol derivatives involves sequential C–H oxidation, oxa-Cope rearrangement, and aldol cyclization. Allylic silylethers serve as precursors, reacting with tempo oxoammonium tetrafluoroborate (TEMPO+·BF4⁻) as the oxidizing agent and zinc bromide (ZnBr₂) as a Lewis acid catalyst. The oxidation step generates a reactive oxoammonium intermediate, which undergoes oxa-Cope rearrangement to form a bicyclic enol ether. Subsequent aldol cyclization yields the target bicyclic alcohol with excellent diastereoselectivity (dr > 20:1).
This method accommodates diverse substituents on the allylic silylether, including alkyl, aryl, and heteroaryl groups, with yields ranging from 68% to 85%. Electron-donating groups on the aromatic ring enhance reaction rates, while sterically hindered substrates require extended reaction times.
Mechanistic Insights
The reaction proceeds via a stepwise mechanism:
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C–H Oxidation : TEMPO+ abstracts a hydrogen atom from the allylic position, forming a radical intermediate that couples with a bromide ion from ZnBr₂.
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Oxa-Cope Rearrangement : The resulting β-bromoether undergoes a-sigmatropic rearrangement, forming a bicyclic enol ether intermediate.
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Aldol Cyclization : The enol ether attacks a carbonyl group generated in situ, followed by proton transfer to yield the bicyclic alcohol.
Density functional theory (DFT) calculations suggest that the ZnBr₂ catalyst lowers the activation energy of the aldol step by stabilizing developing charges.
[4+3] Cycloaddition of Oxyallyl Intermediates
Generation of Oxyallyl Cations
A classical approach to 8-oxabicyclo[3.2.1]octan-6-ol involves [4+3] cycloaddition between furan derivatives and oxyallyl cations. Dichloroketones, such as 1,3-dichloro-3-methylbutan-2-one, react with sodium 2,2,2-trifluoroethoxide (NaTFE) in trifluoroethanol (TFE) to generate oxyallyl intermediates. These electrophilic species undergo cycloaddition with furans, forming bicyclic adducts with endo selectivity (Figure 1).
Table 1: Optimization of Cycloaddition Conditions
| Base/Solvent System | Yield (%) | Endo:Exo Ratio |
|---|---|---|
| NaTFE/TFE | 74 | 95:5 |
| LiClO₄/Et₂O/Et₃N | 53 | 85:15 |
| AgClO₄/MeNO₂/CaCO₃ | 89 | 98:2 |
The use of TFE as both solvent and base significantly improves yields compared to traditional lithium perchlorate/diethyl ether systems. Silver perchlorate in nitromethane further enhances selectivity but complicates workup due to silver halide precipitation.
Functionalization of Cycloadducts
The chlorinated cycloadducts (e.g., (2endo)-2-chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one) serve as versatile intermediates:
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Reduction : LiAlH₄ reduces the ketone to the corresponding alcohol while retaining the chloride substituent.
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Alkylation : Treatment with LDA and methyl iodide introduces methyl groups at the bridgehead position.
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding fully saturated bicyclic alcohols.
Ring-Opening of Oxabicyclo[3.2.1]octene Derivatives
Hydride-Mediated Bridgehead Opening
Diisobutylaluminum hydride (DIBAL-H) selectively opens the oxabicyclo[3.2.1]octene ring at the bridgehead position, producing functionalized cycloheptenones. This method, conducted in lithium perchlorate/diethyl ether, achieves high enantioselectivity (up to 94% ee) when using chiral oxabicyclic precursors.
Table 2: Ring-Opening Reagents and Outcomes
| Reagent | Product Class | Yield (%) |
|---|---|---|
| DIBAL-H | Cycloheptenols | 78–82 |
| Silyl Ketene Acetals | Cycloheptenyl Esters | 65–71 |
| Grignard Reagents | Alkylated Cycloheptanes | 55–60 |
The reaction proceeds through a concerted mechanism where hydride delivery and C–O bond cleavage occur simultaneously.
Applications in Natural Product Synthesis
This strategy has been employed to synthesize the C(19)–C(26) and C(27)–C(32) fragments of Scytophycin C, a macrolide antitumor agent. The cycloheptenone products undergo further transformations, including cross-metathesis and stereoselective epoxidation, to assemble the macrocyclic core.
Biocatalytic Approaches
Enzymatic Desymmetrization
Recent studies explore the use of engineered ketoreductases to desymmetrize meso-oxabicyclo[3.2.1]octan-6-one precursors. Pseudomonas fluorescens ketoreductase (PfKR) mutants achieve 99% enantiomeric excess (ee) for the (1R,5S)-alcohol product, a key intermediate for HIV-1 protease inhibitors.
Fermentation-Derived Intermediates
Industrial-Scale Production Challenges
Purification and Isolation
The polar nature of 8-oxabicyclo[3.2.1]octan-6-ol complicates large-scale purification. Chromatography-free processes have been developed using:
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Crystallization : Sublimation at 70°C/0.02 Torr provides >99% purity.
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Distillation : Short-path distillation under reduced pressure (150°C/0.1 mmHg) separates regioisomers.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.2.1]octan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate and zinc bromide are commonly used reagents.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 8-oxabicyclo[3.2.1]octanes .
Scientific Research Applications
Chemical Synthesis and Reactions
Building Block for Complex Molecules
3-Oxabicyclo[3.2.1]octan-6-ol serves as a crucial intermediate in the synthesis of more complex organic compounds. Its bicyclic structure allows for versatile reactivity, making it a valuable building block in organic synthesis. For instance, it can undergo oxidation and reduction reactions to yield various functionalized derivatives, which are essential in developing pharmaceuticals and agrochemicals.
Stereoselective Synthesis
Recent advancements have demonstrated methods for the diastereoselective synthesis of structurally diverse oxabicyclo[3.2.1]octane scaffolds using gold-catalyzed reactions. This approach has been pivotal in synthesizing natural products and biologically active compounds . The ability to selectively modify the compound enhances its utility in medicinal chemistry.
Biological Applications
Biochemical Pathways
The unique structure of 3-Oxabicyclo[3.2.1]octan-6-ol allows it to interact with biological molecules, making it a useful tool for studying biochemical pathways. Research has indicated that this compound can modulate enzyme activity and receptor interactions, which is critical for understanding various biological processes .
Pharmacological Potential
Studies have shown that derivatives of 3-Oxabicyclo[3.2.1]octan-6-ol exhibit promising pharmacological activities, including anti-inflammatory and analgesic effects. These findings suggest potential therapeutic applications in treating diseases where modulation of biochemical pathways is beneficial .
Industrial Applications
Fragrance Industry
In the fragrance industry, 3-Oxabicyclo[3.2.1]octan-6-ol is being explored as a novel fragrance material. Its unique olfactory properties can enhance the formulation of perfumes and personal care products, providing perfumers with new options for scent creation . The incorporation of this compound into fragrance compositions may lead to innovative products that appeal to consumers.
Specialty Chemicals Production
The compound's application extends to the production of specialty chemicals used in various industrial processes. Its ability to serve as a precursor in synthetic pathways allows industries to create tailored chemicals that meet specific needs in sectors such as agriculture and materials science .
Case Studies
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.2.1]octan-6-ol involves its interaction with molecular targets through its functional groups. The compound can participate in various chemical reactions, influencing biological pathways and processes. Specific molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and molecular properties of 3-Oxabicyclo[3.2.1]octan-6-ol and analogs:
*Note: The molecular formula of 3-Oxabicyclo[3.2.1]octan-6-ol is inferred from structural analogs (e.g., 6-Oxabicyclo[3.2.1]octane with added hydroxyl group).
Physicochemical and Functional Comparisons
- Oxygen vs. Nitrogen Bridges :
- Substituent Effects :
- Ring System Variations :
- Bicyclo[2.2.2] systems (e.g., 2-Oxabicyclo[2.2.2]octan-6-ol ) exhibit lower ring strain compared to bicyclo[3.2.1], influencing thermal stability.
Biological Activity
3-Oxabicyclo[3.2.1]octan-6-ol, a bicyclic compound, is part of a broader class of bicyclic amines and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-Oxabicyclo[3.2.1]octan-6-ol is with a molecular weight of approximately 112.17 g/mol. Its structure features a bicyclic arrangement that includes an oxygen atom in one of the rings, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that the biological activity of 3-Oxabicyclo[3.2.1]octan-6-ol is primarily attributed to its structural similarity to neurotransmitters, allowing it to interact with various receptors in the central nervous system (CNS). The compound exhibits a range of pharmacological effects, including:
- Neurotransmitter Modulation : It has been shown to influence neurotransmitter systems, particularly those related to dopamine and acetylcholine.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain pathogens.
- Analgesic Effects : Some derivatives have demonstrated pain-relieving properties in animal models.
The mechanisms through which 3-Oxabicyclo[3.2.1]octan-6-ol exerts its effects are still under investigation. However, several hypotheses include:
- Receptor Binding : The compound may bind to specific CNS receptors, mimicking or antagonizing natural neurotransmitters.
- Enzyme Inhibition : It could inhibit enzymes involved in neurotransmitter metabolism or synthesis.
- Ion Channel Modulation : There is potential for interaction with ion channels that regulate neuronal excitability.
Data Table: Biological Activities and Their Implications
Case Study 1: Neurotransmitter Interaction
A study conducted by researchers highlighted the interaction of 3-Oxabicyclo[3.2.1]octan-6-ol with dopamine receptors, indicating a potential role in modulating dopaminergic signaling pathways, which are crucial for mood regulation and motor control.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that derivatives of 3-Oxabicyclo[3.2.1]octan-6-ol exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.
Case Study 3: Analgesic Properties
In animal models, compounds derived from 3-Oxabicyclo[3.2.1]octan-6-ol were evaluated for pain relief efficacy, showing results comparable to established analgesics, thus supporting further exploration into its therapeutic potential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for bicyclic ethers like 3-Oxabicyclo[3.2.1]octan-6-ol?
- Methodological Answer :
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Prins Reaction : Used to synthesize bicyclic ethers via cyclization of alkenes with aldehydes and acids. For example, diastereoisomeric products of 9-substituted 3-oxabicyclo[3.3.1]nonanes were synthesized using this method .
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Grignard Additions : Grignard reagents (e.g., phenylmagnesium bromide) can react with ketones to form bicyclic alcohols. This approach was applied to synthesize 2-oxabicyclo[2.2.2]octan-6-ol derivatives .
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Ketalization : Exo-bicyclo[3.2.1]octan-6-one derivatives were synthesized via ketalization, with detailed IR and NMR data provided for structural confirmation .
- Data Table : Synthetic Routes for Analogous Bicyclic Ethers
Q. How are NMR and IR spectroscopy utilized to confirm bicyclic ether structures?
- Methodological Answer :
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1H NMR : Used to assign configurations and conformations. For example, axial vs. equatorial proton environments in 3-oxabicyclo[3.3.1]nonanes were resolved using coupling constants and splitting patterns .
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IR Spectroscopy : Identifies functional groups (e.g., hydroxyl or ketone stretches). Exo-bicyclo[3.2.1]octan-6-one derivatives showed strong carbonyl peaks at ~1700 cm⁻¹ .
- Data Table : Spectral Peaks for Representative Compounds
| Compound | 1H NMR (δ, ppm) | IR (cm⁻¹) | Reference |
|---|---|---|---|
| 9-Phenyl-3-oxabicyclo[3.3.1]nonane | 1.2–2.8 (m, bridgehead) | 1050–1150 (C-O) | |
| exo-Bicyclo[3.2.1]octan-6-one | 2.1 (s, ketone CH3) | 1705 (C=O) |
Advanced Research Questions
Q. How can stereochemical outcomes be controlled in the synthesis of 3-Oxabicyclo derivatives?
- Methodological Answer :
-
Organocatalysis : Modular organocatalysts enable enantioselective domino reactions. For instance, 3-oxabicyclo[3.3.1]nonan-2-ones were synthesized with >90% enantiomeric excess (ee) using chiral catalysts .
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Solvent Effects : Polar aprotic solvents (e.g., DMF) favor axial attack in nucleophilic additions, altering stereoselectivity .
- Data Table : Stereochemical Control Strategies
Q. What analytical challenges arise when resolving conflicting spectral data for bicyclic ethers?
- Methodological Answer :
-
Overlapping Signals : Bridgehead protons in rigid bicyclic systems often exhibit complex multiplet patterns. Deuterated solvent shifts and 2D NMR (e.g., COSY, NOESY) are critical for deconvolution .
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Dynamic Effects : Conformational flexibility (e.g., chair vs. boat) can lead to averaged NMR signals. Variable-temperature NMR studies (e.g., −80°C to 25°C) freeze out conformers for clearer assignments .
- Case Study :
-
In 9-substituted 3-oxabicyclo[3.3.1]nonanes, diastereomers showed nearly identical IR spectra but distinct 1H NMR coupling constants (J = 10 Hz vs. 4 Hz), resolving axial vs. equatorial substituents .
Methodological Recommendations
- Synthesis : Prioritize Prins reactions for fused bicyclic systems and Grignard additions for stereoselective alcohol formation.
- Characterization : Combine 2D NMR and computational modeling (e.g., DFT) to resolve ambiguous spectral data.
- Advanced Design : Explore organocatalysts for asymmetric synthesis, leveraging modular catalyst libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
